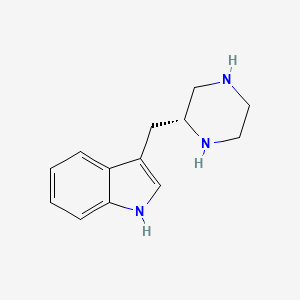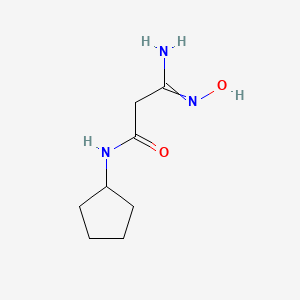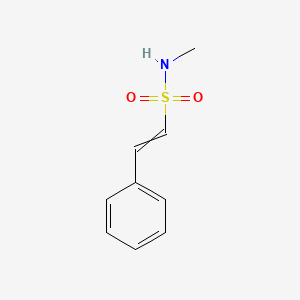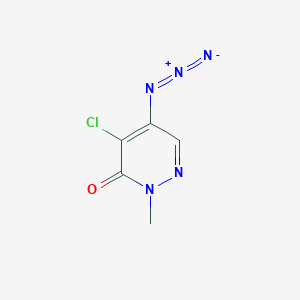
(R)-3-(Piperazin-2-ylmethyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(2R)-piperazin-2-yl]methyl}-1H-indole is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of a piperazine moiety to the indole structure enhances its biological activity and potential therapeutic applications .
Preparation Methods
The synthesis of 3-{[(2R)-piperazin-2-yl]methyl}-1H-indole can be achieved through several synthetic routes. One common method involves the Mannich reaction, where an indole derivative reacts with formaldehyde and a secondary amine, such as piperazine, to form the desired product . The reaction conditions typically involve the use of an acid catalyst and a solvent like methanol or ethanol.
In industrial production, the synthesis may involve more scalable methods, such as palladium-catalyzed cross-coupling reactions or other catalytic processes that allow for the efficient formation of the indole-piperazine linkage . These methods are designed to be cost-effective and suitable for large-scale production.
Chemical Reactions Analysis
3-{[(2R)-piperazin-2-yl]methyl}-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts like palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-{[(2R)-piperazin-2-yl]methyl}-1H-indole involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cancer cell growth or viral replication . The piperazine moiety enhances the compound’s ability to cross cell membranes and reach its targets effectively.
Comparison with Similar Compounds
Similar compounds to 3-{[(2R)-piperazin-2-yl]methyl}-1H-indole include other indole derivatives with different substituents on the indole ring or the piperazine moiety. Examples include:
3-{[(2R)-piperazin-2-yl]methyl}-1H-benzimidazole: Similar structure but with a benzimidazole ring instead of an indole ring.
3-{[(2R)-piperazin-2-yl]methyl}-1H-pyrrole: Similar structure but with a pyrrole ring instead of an indole ring.
The uniqueness of 3-{[(2R)-piperazin-2-yl]methyl}-1H-indole lies in its specific combination of the indole and piperazine moieties, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C13H17N3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
3-[[(2R)-piperazin-2-yl]methyl]-1H-indole |
InChI |
InChI=1S/C13H17N3/c1-2-4-13-12(3-1)10(8-16-13)7-11-9-14-5-6-15-11/h1-4,8,11,14-16H,5-7,9H2/t11-/m1/s1 |
InChI Key |
ODKQLQNWOTWGKY-LLVKDONJSA-N |
Isomeric SMILES |
C1CN[C@@H](CN1)CC2=CNC3=CC=CC=C32 |
Canonical SMILES |
C1CNC(CN1)CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(4-nitrophenyl)prop-2-enoyl]benzoic Acid](/img/structure/B11724697.png)
![3-Methyl-6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B11724706.png)
![2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoic Acid](/img/structure/B11724712.png)


![(2S)-2-[N-(4-fluorophenyl)methanesulfonamido]propanoic acid](/img/structure/B11724730.png)

![(1S,3S,4S,7S,8S,9S)-4-ethyl-2,11-dioxatricyclo[5.3.1.03,8]undecane-8,9-diol](/img/structure/B11724740.png)
![3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic Acid](/img/structure/B11724744.png)

![(1E)-1-[(2-fluorophenyl)methylidene]-2-methylhydrazine](/img/structure/B11724754.png)
![Imidazo[1,2-a]pyrimidine hydrobromide](/img/structure/B11724769.png)
![3,4-Dihydro-1H-spiro[naphthalene-2,4'-oxazolidine]-2',5'-dione](/img/structure/B11724771.png)

